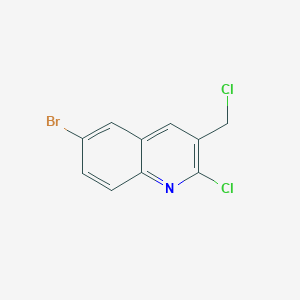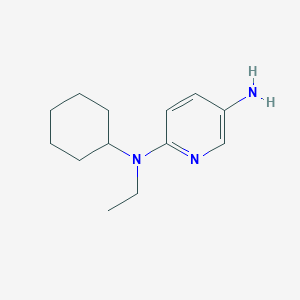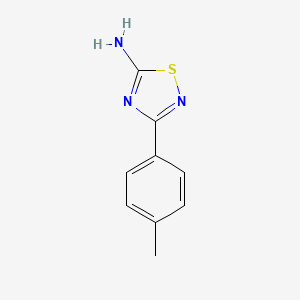
6-Bromo-2-chloro-3-chloromethylquinoline
概要
説明
6-Bromo-2-chloro-3-chloromethylquinoline: is a halogenated heterocyclic compound with the molecular formula C10H6BrCl2N and a molecular weight of 290.97 g/mol . This compound is characterized by the presence of bromine, chlorine, and a chloromethyl group attached to a quinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-3-chloromethylquinoline typically involves the halogenation of quinoline derivatives. One common method includes the bromination of 2-chloro-3-chloromethylquinoline using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity .
化学反応の分析
Types of Reactions: 6-Bromo-2-chloro-3-chloromethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols under basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Dehalogenated quinoline derivatives.
科学的研究の応用
Chemistry: 6-Bromo-2-chloro-3-chloromethylquinoline is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . Its halogenated structure makes it a versatile building block for creating diverse chemical libraries .
Biology: In biological research, this compound is used to study the effects of halogenated quinolines on cellular processes and enzyme activities . It serves as a probe for investigating the interactions of quinoline derivatives with biological targets .
Medicine: Its derivatives have shown promise as antimicrobial, antiviral, and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also employed in the development of new catalysts and ligands for chemical reactions .
作用機序
The mechanism of action of 6-Bromo-2-chloro-3-chloromethylquinoline involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes . For example, its halogenated structure allows it to interact with nucleophilic sites on proteins and DNA, leading to potential therapeutic effects .
類似化合物との比較
- 2-Chloro-3-(2-chloroethyl)-6-bromoquinoline
- 6-Bromo-2-chloro-3-phenylquinoline
- 7-Bromo-2-chloro-3-chloromethylquinoline
- 6-Bromo-2-chloro-3-ethylquinoline
Comparison: 6-Bromo-2-chloro-3-chloromethylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties . Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry .
特性
IUPAC Name |
6-bromo-2-chloro-3-(chloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl2N/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFHBEBSACQCJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Br)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588976 | |
| Record name | 6-Bromo-2-chloro-3-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948290-77-5 | |
| Record name | 6-Bromo-2-chloro-3-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 948290-77-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)
![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)




